Fenoldopam hydrochloride

Descripción general

Descripción

Fenoldopam is a selective dopamine-1 receptor agonist with renoprotective properties . It is used as an antihypertensive agent . It was approved by the Food and Drug Administration (FDA) in September 1997 . It is used for short-term (up to 48 hours), in-hospital management of severe hypertension in adults when rapid, but quickly reversible, emergency reduction of blood pressure is clinically indicated .

Synthesis Analysis

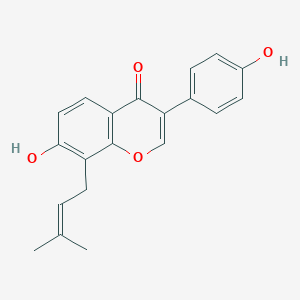

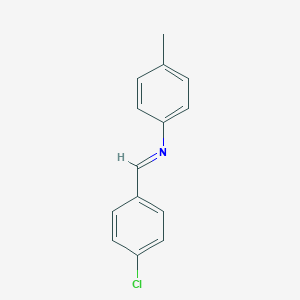

Fenoldopam is a synthetic benzazepine derivative . It is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .

Molecular Structure Analysis

The molecular formula of Fenoldopam is C16H16ClNO3 . The molar mass is 305.76 g·mol−1 . It is a racemic mixture .

Chemical Reactions Analysis

Fenoldopam is a rapid-acting vasodilator . It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .

Aplicaciones Científicas De Investigación

Renoprotective Agent

Fenoldopam is used as a selective dopamine-1 receptor agonist with renoprotective properties to prevent acute kidney injury (AKI) after major surgery. It has been the subject of systematic reviews and meta-analyses comparing its efficacy with placebo .

Vasodilator for Hypertension

As a fast-acting vasodilator, Fenoldopam causes vasodilation and natriuresis, which results in the lowering of blood pressure. It is particularly useful due to its specific agonist activity at the DA1 receptor .

Bone Formation Enhancer

Research suggests that Fenoldopam can enhance load-induced bone formation in vivo, indicating its potential application in treating conditions related to bone density and strength .

Pharmacological Research

In pharmacological studies, Fenoldopam’s moderate affinity towards binding to the α2-adrenoceptors is of interest. The R-isomer of Fenoldopam is responsible for its biological activity .

Mecanismo De Acción

Target of Action

Fenoldopam hydrochloride primarily targets Dopamine D1 and D5 receptors . These receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D1-like dopamine receptors (D1 and D5) play a crucial role in neuronal functioning, including control over voluntary action, reward, circadian rhythm, consciousness, and cognition .

Mode of Action

Fenoldopam is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of fenoldopam, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

Fenoldopam’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The vasodilation leads to a decrease in systemic vascular resistance . Furthermore, fenoldopam promotes sodium excretion via specific dopamine receptors along the nephron .

Pharmacokinetics

Fenoldopam has a rapid onset of action (4 minutes) and a short duration of action (< 10 minutes) . It exhibits a linear dose-response relationship at usual clinical doses . About 90% of the drug is excreted in the urine, mainly as inactive metabolites, and 10% is excreted in the feces .

Result of Action

The primary result of fenoldopam’s action is a decrease in blood pressure . This is achieved through arteriolar vasodilation, which is brought about by the activation of peripheral D1 receptors . Fenoldopam also decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron .

Action Environment

The action of fenoldopam can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as fenoldopam improves renal perfusion . Additionally, fenoldopam is an intravenous agent, and its effects can be dependent on the rate of infusion . The drug also contains sodium metabisulfite, a sulfite that may rarely cause allergic-type reactions, including anaphylactic symptoms and asthma, in susceptible individuals .

Safety and Hazards

Adverse effects of Fenoldopam include headache, flushing, nausea, hypotension, reflex tachycardia, and increased intraocular pressure . Fenoldopam mesylate contains sodium metabisulfite, a sulfite that may rarely cause allergic-type reactions including anaphylactic symptoms and asthma in susceptible people .

Propiedades

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3.ClH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMPGIXLXSPNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042607 | |

| Record name | Fenoldopam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181217-39-0 | |

| Record name | Fenoldopam hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181217390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOLDOPAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425S22SN3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fenoldopam hydrochloride impact cardiac hemodynamics during myocardial ischemia compared to dopexamine hydrochloride?

A1: Both fenoldopam hydrochloride and dopexamine hydrochloride demonstrate beneficial effects on cardiac hemodynamics during myocardial ischemia. Research indicates that while both drugs effectively attenuate the increase in total peripheral resistance (TPR) and decrease in myocardial contractility associated with ischemia, they differ in their impact on mean arterial pressure (MAP). [, ] Fenoldopam hydrochloride exhibits a more potent reduction in TPR compared to dopexamine hydrochloride, while also significantly decreasing MAP. In contrast, dopexamine hydrochloride does not significantly affect MAP. [, ] This suggests that dopexamine hydrochloride might offer a more favorable profile for treating ischemic heart disease as it avoids a significant decrease in MAP while still improving cardiac function and reducing TPR. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)